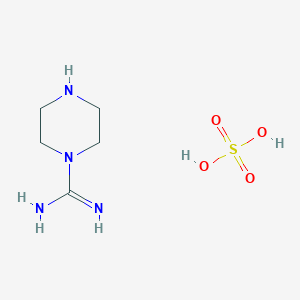![molecular formula C11H15N3S B2559502 5-(4,6-Dimethylpyrimidin-2-yl)-2-thia-5-azabicyclo[2.2.1]heptane CAS No. 2097897-85-1](/img/structure/B2559502.png)
5-(4,6-Dimethylpyrimidin-2-yl)-2-thia-5-azabicyclo[2.2.1]heptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4,6-Dimethylpyrimidin-2-yl)-2-thia-5-azabicyclo[221]heptane is a complex organic compound featuring a bicyclic structure with a pyrimidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4,6-Dimethylpyrimidin-2-yl)-2-thia-5-azabicyclo[2.2.1]heptane typically involves multi-step organic reactions. One common method includes the organocatalytic formal [4 + 2] cycloaddition reaction, which allows for the rapid formation of the bicyclic structure under mild conditions . This reaction is highly enantioselective and can be performed using simple starting materials.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
5-(4,6-Dimethylpyrimidin-2-yl)-2-thia-5-azabicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
科学的研究の応用
5-(4,6-Dimethylpyrimidin-2-yl)-2-thia-5-azabicyclo[2.2.1]heptane has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including as a drug candidate.
Industry: It is used in the development of new materials with unique properties.
作用機序
The mechanism of action of 5-(4,6-Dimethylpyrimidin-2-yl)-2-thia-5-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
類似化合物との比較
Similar Compounds
Camphor: A bicyclic compound with a similar core structure.
Sordarins: Natural products with a bicyclic core.
α-Santalol and β-Santalol: Bioactive natural products with a bicyclic structure.
Uniqueness
5-(4,6-Dimethylpyrimidin-2-yl)-2-thia-5-azabicyclo[2.2.1]heptane is unique due to the presence of the pyrimidine ring and the sulfur atom in its structure. These features contribute to its distinct chemical and biological properties, setting it apart from other bicyclic compounds.
特性
IUPAC Name |
5-(4,6-dimethylpyrimidin-2-yl)-2-thia-5-azabicyclo[2.2.1]heptane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3S/c1-7-3-8(2)13-11(12-7)14-5-10-4-9(14)6-15-10/h3,9-10H,4-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIIKMWXGMKWGSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CC3CC2CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-({1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile](/img/structure/B2559421.png)
![N-(1,3-benzothiazol-5-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2559423.png)

![4-amino-11-ethyl-5-phenacylsulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2559429.png)

![4-(6-(phenethylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine](/img/structure/B2559432.png)
![1-benzyl-7,9-dimethyl-3-phenyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2559433.png)
![6-(4-Fluorophenyl)-2-(3-hydroxypropyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2559435.png)


![(2E)-N-[4-(dimethylamino)phenyl]-3-(2-methoxyphenyl)prop-2-enamide](/img/structure/B2559438.png)

![5-bromo-N-[(2-methoxyadamantan-2-yl)methyl]furan-2-carboxamide](/img/structure/B2559440.png)
![2-({[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-[(3-methoxyphenyl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2559442.png)
